1-[2-[2-(1-Ethoxyethyl)imidazol-1-yl]ethyl]pyrrolidine-2,5-dione
Description
1-[2-[2-(1-Ethoxyethyl)imidazol-1-yl]ethyl]pyrrolidine-2,5-dione is a complex organic compound that features an imidazole ring, a pyrrolidine ring, and an ethoxyethyl group
Properties
IUPAC Name |
1-[2-[2-(1-ethoxyethyl)imidazol-1-yl]ethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-19-10(2)13-14-6-7-15(13)8-9-16-11(17)4-5-12(16)18/h6-7,10H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBGSVWFPBPFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC=CN1CCN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-[2-(1-Ethoxyethyl)imidazol-1-yl]ethyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Attachment of the Ethoxyethyl Group: This step involves the alkylation of the imidazole nitrogen with 2-chloroethyl ethyl ether.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is typically constructed from cyclic or acyclic precursors, followed by functionalization.
Final Coupling: The final step involves coupling the imidazole and pyrrolidine intermediates under controlled conditions to form the target compound.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
1-[2-[2-(1-Ethoxyethyl)imidazol-1-yl]ethyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazole ring, using reagents like alkyl halides.
Cyclization: The compound can undergo intramolecular cyclization under specific conditions to form more complex structures.
The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
1-[2-[2-(1-Ethoxyethyl)imidazol-1-yl]ethyl]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anti-inflammatory, and antitumor agent.
Materials Science: The compound is used in the development of functional materials, including dyes for solar cells and other optical applications.
Biological Studies: It is studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[2-[2-(1-Ethoxyethyl)imidazol-1-yl]ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The ethoxyethyl group may enhance the compound’s solubility and bioavailability, while the pyrrolidine ring can contribute to its binding affinity and specificity .
Comparison with Similar Compounds
1-[2-[2-(1-Ethoxyethyl)imidazol-1-yl]ethyl]pyrrolidine-2,5-dione can be compared with other imidazole-containing compounds, such as:
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Metronidazole: A bactericidal agent with a related imidazole core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
